

Application Note: High-Throughput Assay for Measuring Alglucerase Uptake by Macrophages

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Compound of Interest

Compound Name: *alglucerase*

Cat. No.: *B1176519*

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Introduction

Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GBA), leading to the accumulation of glucosylceramide primarily in macrophages.[1][2] Enzyme replacement therapy (ERT) with **alglucerase**, a mannose-terminated form of GBA, is a standard treatment for Type 1 Gaucher disease.[3][4][5]

Alglucerase is designed to be taken up by macrophages through mannose receptor-mediated endocytosis, delivering the functional enzyme to the lysosomes where it can clear the accumulated substrate.[3][4][6]

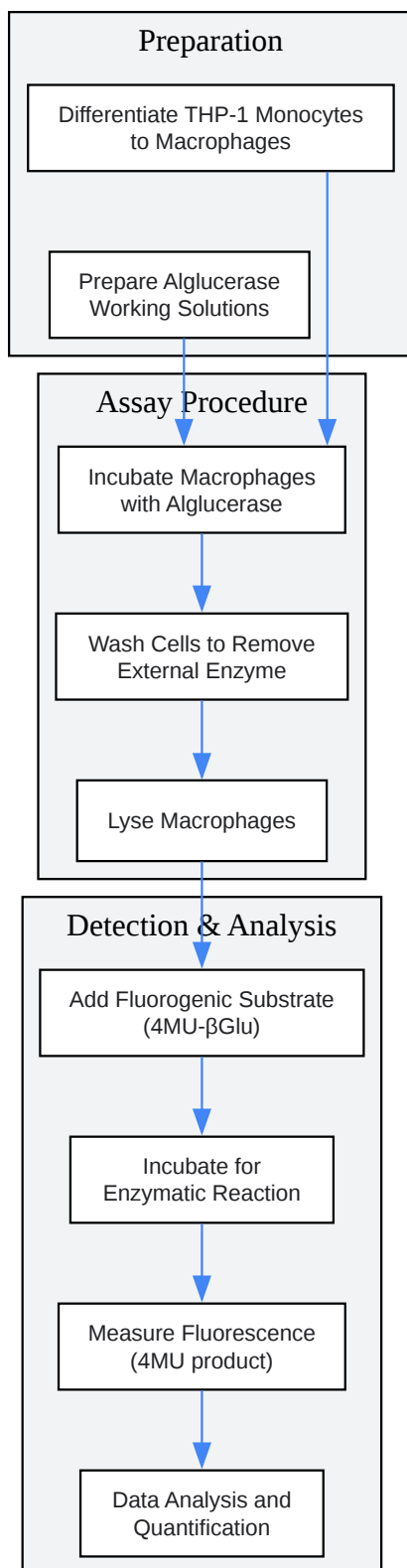
The efficacy of ERT is dependent on the efficient uptake of the replacement enzyme by the target macrophage cells.[7] Therefore, developing robust and quantitative assays to measure **alglucerase** uptake is crucial for the development of new therapeutic strategies and for quality control in the manufacturing of enzyme preparations. This application note provides a detailed protocol for a fluorogenic-based assay to measure the uptake of **alglucerase** by a macrophage cell model. The assay is suitable for a high-throughput format and can be used to screen for factors that may enhance or inhibit enzyme uptake.

Assay Principle

This assay measures the enzymatic activity of **alglucerase** that has been internalized by macrophages. Macrophages are incubated with **alglucerase** for a defined period, after which the cells are thoroughly washed to remove any enzyme that has not been taken up. The cells are then lysed, and the internalized **alglucerase** activity is quantified using a fluorogenic

substrate, 4-methylumbelliferyl- β -D-glucopyranoside (4MU- β Glu).[8] The substrate is cleaved by the active enzyme to produce the highly fluorescent product 4-methylumbelliferone (4MU), which can be measured using a fluorescence plate reader. The amount of fluorescence is directly proportional to the amount of active **alglucerase** taken up by the cells.

Key Experimental Workflow



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Caption: Workflow for the macrophage-based **alglucerase** uptake assay.

Materials and Reagents

Reagent/Material	Supplier
THP-1 Monocytes	ATCC
RPMI-1640 Medium	Gibco
Fetal Bovine Serum (FBS)	Gibco
Penicillin-Streptomycin	Gibco
Phorbol 12-myristate 13-acetate (PMA)	Sigma-Aldrich
Alglucerase	Genzyme (Ceredase®)
4-Methylumbelliferyl- β -D-glucopyranoside (4MU- β Glu)	Sigma-Aldrich
Sodium Acetate	Sigma-Aldrich
Protease Inhibitor Cocktail	Sigma-Aldrich
Black, clear-bottom 96-well plates	Corning
Fluorescence Plate Reader	Molecular Devices or equivalent

Detailed Protocols

Macrophage Differentiation

This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophage-like cells.

- **Cell Culture:** Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Seeding:** Seed THP-1 cells into a black, clear-bottom 96-well plate at a density of 5×10^4 cells per well in 100 μ L of culture medium.
- **Differentiation:** Add PMA to each well to a final concentration of 100 ng/mL to induce differentiation.

- Incubation: Incubate the cells for 48-72 hours. Differentiated macrophages will become adherent to the plate.
- Resting: After incubation, carefully aspirate the PMA-containing medium and replace it with 100 μ L of fresh, pre-warmed culture medium. Allow the cells to rest for 24 hours before the uptake assay.

Alglucerase Uptake Assay

- Prepare **Alglucerase**: Prepare a series of **alglucerase** dilutions in pre-warmed culture medium. A typical concentration range would be from 0.1 μ M to 10 μ M.
- Enzyme Incubation: Carefully remove the medium from the differentiated macrophages and add 100 μ L of the **alglucerase** dilutions to the respective wells. Include a "no enzyme" control.
- Uptake: Incubate the plate at 37°C for 1 to 3 hours to allow for enzyme uptake.
- Washing: After incubation, aspirate the **alglucerase**-containing medium. Wash the cells three times with 200 μ L of cold PBS per well to remove any non-internalized enzyme.
- Cell Lysis: After the final wash, add 100 μ L of lysis buffer (200 mM sodium acetate, pH 4.0, with protease inhibitor cocktail) to each well.^[8] Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.

Measurement of Internalized Enzyme Activity

- Substrate Preparation: Prepare the enzyme assay buffer by dissolving 4MU- β Glu in the lysis buffer to a final concentration of 5 mM.^[8]
- Enzymatic Reaction: Add 50 μ L of the 4MU- β Glu solution to each well of the cell lysate.
- Incubation: Incubate the plate at 37°C for 1 hour, protected from light.^[8]
- Stop Reaction: Terminate the reaction by adding 100 μ L of stop solution (1 M NaOH and 1 M glycine).^[8]

- **Fluorescence Measurement:** Measure the fluorescence in each well using a fluorescence plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

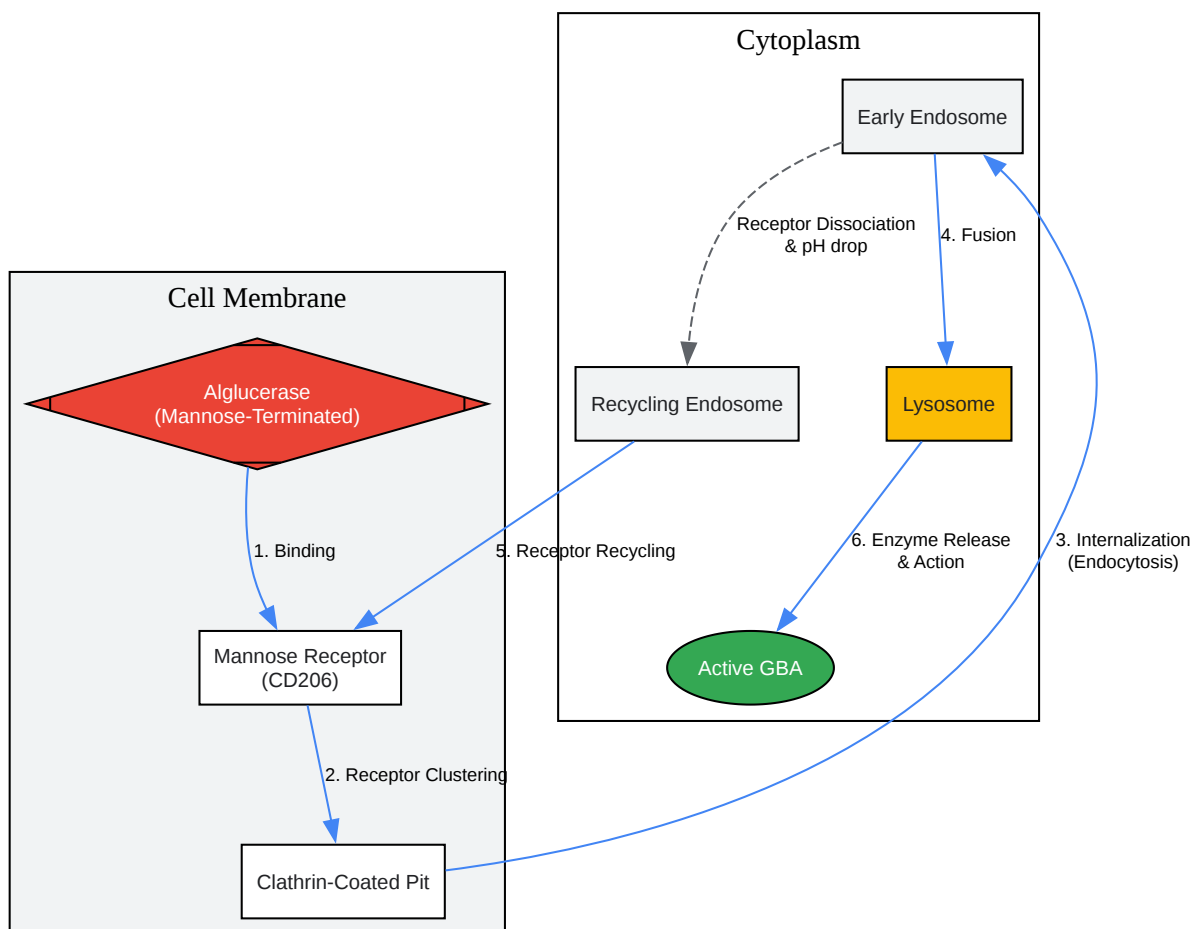
Data Presentation

The uptake of **alglucerase** by macrophages is concentration-dependent. The following table summarizes representative data from in vitro studies.

Parameter	Value	Cell Type	Reference
Binding Affinity (Kd)	10^{-7} M	Murine and Human Macrophages	[3][4]
Half-Maximal Uptake Concentration	10^{-6} M	Murine and Human Macrophages	[4][6]
Mannose-Dependent Receptors per Cell	~500,000	Murine and Human Macrophages	[3][4]
Alglucerase Concentration for Uptake Assay	10^{-7} M	Murine and Human Macrophages	[3]
Incorporation at 10^{-7} M	0.5% of added alglucerase	Murine and Human Macrophages	[3]

Mechanism of Uptake: Mannose Receptor-Mediated Endocytosis

The targeted delivery of **alglucerase** to macrophages is achieved through the recognition of its terminal mannose residues by the mannose receptor (CD206) on the macrophage cell surface. [9] This interaction triggers a process called clathrin-mediated endocytosis.



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